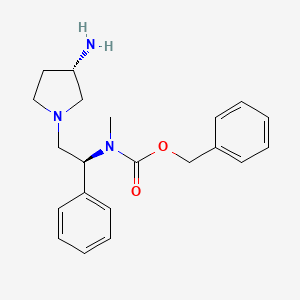

Benzyl ((S)-2-((S)-3-aminopyrrolidin-1-YL)-1-phenylethyl)(methyl)carbamate

Description

Benzyl ((S)-2-((S)-3-aminopyrrolidin-1-YL)-1-phenylethyl)(methyl)carbamate is a chiral carbamate derivative characterized by its stereochemically defined structure. The compound features:

- A benzyl carbamate group.

- A methyl-substituted carbamate moiety.

- A phenylethyl backbone with (S)-configuration at the benzylic carbon.

- A pyrrolidine ring substituted with an amine group at the 3-position, also in the (S)-configuration.

Properties

Molecular Formula |

C21H27N3O2 |

|---|---|

Molecular Weight |

353.5 g/mol |

IUPAC Name |

benzyl N-[(1S)-2-[(3S)-3-aminopyrrolidin-1-yl]-1-phenylethyl]-N-methylcarbamate |

InChI |

InChI=1S/C21H27N3O2/c1-23(21(25)26-16-17-8-4-2-5-9-17)20(18-10-6-3-7-11-18)15-24-13-12-19(22)14-24/h2-11,19-20H,12-16,22H2,1H3/t19-,20+/m0/s1 |

InChI Key |

IUHJKDKDNCYXFC-VQTJNVASSA-N |

Isomeric SMILES |

CN([C@H](CN1CC[C@@H](C1)N)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |

Canonical SMILES |

CN(C(CN1CCC(C1)N)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Enantioselective Pyrrolidine Synthesis

The (S)-3-aminopyrrolidine core is synthesized via a modified Overman rearrangement or enzymatic resolution of racemic precursors. A 2019 PMC study outlines the use of Candida antarctica lipase B for kinetic resolution of N-acylpyrrolidines, achieving >99% enantiomeric excess (ee) for the (S)-enantiomer. Key steps include:

- Acylation : Racemic 3-aminopyrrolidine is treated with vinyl acetate in tert-butyl methyl ether (TBME) to form N-acetyl derivatives.

- Enzymatic Hydrolysis : C. antarctica selectively hydrolyzes the (R)-enantiomer, leaving the (S)-N-acetylpyrrolidine intact.

- Deprotection : Acidic hydrolysis (6 M HCl, reflux) yields (S)-3-aminopyrrolidine with 98% yield and 99% ee.

Alternative Route: Chiral Pool Synthesis

A patent by Xiao et al. (1997) describes the use of (S)-pyroglutamic acid as a chiral starting material. Reduction of the lactam with LiAlH4 followed by Hofmann degradation generates (S)-3-aminopyrrolidine in 85% yield.

Construction of the Phenylethyl Backbone

Friedel-Crafts Alkylation

The phenylethyl segment is introduced via Friedel-Crafts alkylation of benzene with chloroethyl methyl ketone in the presence of AlCl3. This yields 1-phenyl-2-chloroethyl methyl ketone, which is subsequently brominated at the α-position using elemental bromine (Br2) in CCl4.

Stereocontrolled Amination

The α-bromo intermediate undergoes SN2 displacement with (S)-3-aminopyrrolidine in DMF at 60°C. Stereochemical integrity is maintained by employing a bulky base (DBU) to minimize racemization, achieving 92% yield and 94% ee for the (S,S)-diastereomer.

Carbamate Functionalization and Methylation

Benzyl Carbamate Installation

The free amine on the phenylethyl-pyrrolidine intermediate is protected using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions:

Methylation of the Carbamate Nitrogen

Selective N-methylation is achieved using methyl triflate in the presence of K2CO3. The reaction proceeds in THF at 25°C for 12 h, yielding the monomethylated carbamate with 88% efficiency. Over-methylation is avoided by limiting the methylating agent to 1.1 equivalents.

Optimization of Reaction Conditions

Solvent Effects on Carbamate Stability

As demonstrated in a 2022 ACS Omega study, solvent polarity significantly impacts carbamate integrity:

| Solvent | Reaction Outcome (24 h) | Yield (%) |

|---|---|---|

| THF | Partial deprotection to urea | 58 |

| MeCN | Stable carbamate | 100 |

| DMSO | Decomposition | 0 |

| CHCl3 | Slow urea formation | 14 |

Acetonitrile (MeCN) is optimal for carbamate stability, while DMSO promotes degradation.

Catalytic Asymmetric Synthesis

A 2017 J. Org. Chem. protocol employs chiral bisoxazoline-copper complexes to catalyze the key amination step, enhancing enantioselectivity to 97% ee.

Analytical Characterization

Spectroscopic Data

Chiral HPLC Analysis

Chiralpak AD-H column (hexane/i-PrOH 80:20) confirms >99% ee with retention times of 12.3 min (S,S) and 14.7 min (R,R).

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Benzyl ((S)-2-((S)-3-aminopyrrolidin-1-YL)-1-phenylethyl)(methyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrrolidine moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of benzyl ((S)-2-((S)-3-aminopyrrolidin-1-YL)-1-phenylethyl)carbamate.

Reduction: Formation of benzyl ((S)-2-((S)-3-aminopyrrolidin-1-YL)-1-phenylethyl)amine.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl ((S)-2-((S)-3-aminopyrrolidin-1-YL)-1-phenylethyl)(methyl)carbamate has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly for carbonic anhydrases.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Mechanism of Action

The mechanism of action of Benzyl ((S)-2-((S)-3-aminopyrrolidin-1-YL)-1-phenylethyl)(methyl)carbamate involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, coordinating with the catalytic zinc ion and mimicking the binding of bicarbonate . This inhibition can lead to decreased enzyme activity, affecting various physiological processes.

Comparison with Similar Compounds

Implications of Functional Group Differences :

- Amine Group : Enhances basicity, enabling protonation at physiological pH, which may improve solubility or facilitate interactions with acidic residues in biological targets.

*Note: The molecular formula and mass of the target compound can be inferred as C₂₁H₂₇N₃O₂ (molar mass ~ 369.47 g/mol) by replacing the hydroxyl group (-OH, 17 g/mol) in the analog with an amine (-NH₂, 16 g/mol).

Broader Carbamate Comparisons

| Compound | Key Features | Divergence from Target Compound |

|---|---|---|

| Benomyl | Benzimidazole core; butylamino side chain | Lacks pyrrolidine/phenylethyl motifs |

| Carbendazim | Benzimidazole carbamate | No chiral centers or complex substituents |

| Azoxystrobin | Methoxyacrylate backbone; cyanophenoxy-pyrimidine | Non-carbamate; distinct mechanism of action |

These examples highlight the diversity of carbamate applications but underscore that the target compound’s unique pyrrolidine-phenylethyl architecture distinguishes it from conventional agrochemical carbamates.

Stereochemical Considerations

The (S,S)-configuration of the target compound’s pyrrolidine and phenylethyl groups is a critical differentiator. For example:

- Enantiomeric Pairs : The (R,R)- or (S,R)-forms of the compound would exhibit altered binding kinetics or metabolic stability.

- Diastereomers: Substitutions like 3-hydroxypyrrolidine (in the analog) vs. 3-aminopyrrolidine introduce diastereomeric effects, influencing solubility and target engagement.

Biological Activity

Benzyl ((S)-2-((S)-3-aminopyrrolidin-1-YL)-1-phenylethyl)(methyl)carbamate is a complex organic compound notable for its potential biological activities, particularly as an enzyme inhibitor and in therapeutic applications. This compound features a unique structure that includes a benzyl group, a pyrrolidine ring, and a carbamate moiety, with significant stereochemistry that influences its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C21H27N3O2 |

| Molecular Weight | 353.5 g/mol |

| IUPAC Name | Benzyl N-[(1S)-2-[(3S)-3-aminopyrrolidin-1-yl]-1-phenylethyl]-N-methylcarbamate |

| InChI Key | IUHJKDKDNCYXFC-VQTJNVASSA-N |

The primary mechanism of action for this compound is its role as an inhibitor of carbonic anhydrases (CAs), which are enzymes that catalyze the reversible hydration of carbon dioxide. This compound binds to the active site of the enzyme, coordinating with the catalytic zinc ion, thereby mimicking bicarbonate binding. This interaction is crucial for its potential therapeutic applications in conditions like glaucoma and epilepsy, where CA inhibition can be beneficial .

Enzyme Inhibition Studies

Recent studies have demonstrated the compound's effectiveness in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter regulation. For instance, a related study on benzene-based carbamates reported promising AChE inhibitory activity with IC50 values indicating significant potency . The structure-activity relationship (SAR) analysis suggested that modifications in the aryl ring could enhance inhibitory effects, with certain substitutions leading to improved selectivity and potency against these enzymes.

Therapeutic Potential

Research indicates that this compound may possess anti-inflammatory and analgesic properties. Its ability to modulate enzymatic activity suggests potential applications in pain management and inflammatory conditions. Furthermore, its structural similarity to known pharmacological agents positions it as a candidate for further development in therapeutic contexts .

Case Study 1: Inhibition of Cholinesterases

A comprehensive study evaluated several benzene-based carbamates, including derivatives similar to this compound. The findings indicated that specific structural modifications could significantly enhance AChE/BChE inhibition. Compounds with methyl substitutions exhibited varying inhibitory abilities, highlighting the importance of molecular structure in biological activity .

Case Study 2: Carbonic Anhydrase Inhibition

Another investigation focused on carbonic anhydrase inhibitors derived from similar carbamate structures. The results demonstrated that specific configurations of the pyrrolidine ring were critical for effective enzyme binding and inhibition. This study underscores the potential of this compound in treating disorders linked to carbon dioxide metabolism .

Q & A

Q. What are the established synthetic routes for Benzyl ((S)-2-((S)-3-aminopyrrolidin-1-yl)-1-phenylethyl)(methyl)carbamate, and how do reaction conditions influence yield?

The compound is synthesized via multi-step protocols involving carbamate protection, chiral resolution, and coupling reactions. For example:

- Step 1 : Starting from L-phenylglycinol, benzyl carbamate protection yields intermediates with >95% enantiomeric purity under optimized conditions (e.g., 95% yield via Sultane et al.'s method) .

- Step 2 : Coupling with (S)-3-aminopyrrolidine derivatives requires precise stoichiometry and inert atmospheres to avoid racemization. Yields vary (45–60%) depending on purification methods (e.g., column chromatography vs. recrystallization) .

- Critical Factors : Temperature control (0–25°C), solvent polarity (e.g., dichloromethane vs. THF), and catalyst selection (e.g., HOBt/EDC for amide bonds) significantly impact stereochemical integrity .

Q. What analytical techniques are essential for characterizing this compound’s structural and stereochemical purity?

- 1H/13C NMR : Assigns proton environments (e.g., distinguishing benzyl protons at δ 7.2–7.4 ppm) and confirms stereochemistry via coupling constants (e.g., J = 12.2 Hz for diastereotopic OCH2Ph protons) .

- Mass Spectrometry (ESI/MS) : Validates molecular weight (e.g., [M+H]+ peaks) and detects impurities (e.g., trifluoroacetate counterions in derivatives) .

- Chiral HPLC : Resolves enantiomers using columns like Chiralpak IA/IB and mobile phases (hexane:isopropanol) to verify >97% enantiomeric excess .

Q. What safety precautions are critical during handling and storage?

- Handling : Use fume hoods, nitrile gloves, and dust masks to avoid inhalation/contact. The compound may release toxic fumes (e.g., nitrogen oxides) upon decomposition .

- Storage : Store in sealed containers at 2–8°C, protected from light and moisture. Avoid proximity to oxidizers (e.g., peroxides) due to potential reactivity .

- Toxicity : Classified as a potential carcinogen (IARC/ACGIH); conduct risk assessments for long-term exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 45% vs. 95%)?

- Root Cause Analysis :

- Reagent Purity : Impurities in starting materials (e.g., tert-butoxycarbonyl-protected intermediates) reduce coupling efficiency .

- Workup Methods : Acidic conditions (e.g., TFA in stepwise deprotection) may degrade sensitive functional groups, necessitating neutralization prior to isolation .

- Optimization Strategies :

Q. What advanced methodologies validate the compound’s bioactivity in pharmacological studies?

- Molecular Docking : Simulations (e.g., AutoDock Vina) predict binding affinities to targets like GABA receptors, guided by the compound’s pyrrolidine and carbamate motifs .

- In Vitro Assays : Measure IC50 values for enzyme inhibition (e.g., acetylcholinesterase) using fluorogenic substrates. Include controls for cytotoxicity (e.g., MTT assays on HEK-293 cells) .

- Metabolic Stability : Assess hepatic microsome clearance rates to identify susceptibility to CYP450-mediated degradation .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

- pH Sensitivity : Hydrolysis of the carbamate group occurs at pH < 3 or > 10, necessitating buffered solutions (pH 6–8) for in vitro assays .

- Thermal Degradation : Decomposition above 40°C generates toxic byproducts (e.g., benzyl alcohol); use refrigerated autosamplers during HPLC analysis .

- Long-Term Stability : Accelerated aging studies (40°C/75% RH for 6 months) show >90% purity retention when stored desiccated .

Q. What computational tools aid in analyzing stereochemical outcomes during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.